molecular formula C13H13NO5 B2964259 Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate CAS No. 517870-17-6

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate

Cat. No. B2964259
CAS RN: 517870-17-6
M. Wt: 263.249
InChI Key: WHIZBBOEHIOEDP-UHFFFAOYSA-N
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Description

“Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C13H13NO5 . It is used in proteomics research applications .


Molecular Structure Analysis

The InChI code for “Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate” is 1S/C13H13NO5/c1-15-9-5-3-4-8(6-9)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Photophysical Properties

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate has been studied for its photophysical properties. Research conducted by Şenol et al. (2020) explored the solvent effects on the absorption and fluorescence properties of novel synthesized pyrazoline derivatives, including isomers related to Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate. These isomers demonstrated positive solvatochromism behavior and high quantum yields, particularly in non-polar solvents, suggesting potential applications in materials science and photonics (Şenol et al., 2020).

Synthesis and Structural Analysis

The compound has been involved in various synthesis processes. For instance, Dirnens et al. (2002) synthesized 3,5-Disubstituted isoxazolines with an aryl(hetaryl)carboxymethyl group, including a derivative with the 3,4-dimethoxyphenyl group. This research highlights its utility in synthetic chemistry, particularly in creating isoxazoline-based compounds with potential pharmacological applications (Dirnens et al., 2002).

Tautomerism Studies

Studies on tautomerism have also been conducted, as in the work by Sarlo (1967), which examined the tautomerism of isoxazolin-5-one derivatives. Understanding the tautomerism of these compounds is crucial for their application in medicinal chemistry and molecular design (Sarlo, 1967).

Chemical Modifications and Reactions

Research by Zhou and Natale (1998) involved lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog. This study demonstrates the chemical reactivity and potential for modification of isoxazole derivatives in pharmaceutical synthesis (Zhou & Natale, 1998).

Biological Properties

Methylglyoxal, a related compound, has been researched for its biological properties, including its role in the formation of advanced glycation end-products and its implications in diabetes and neurodegenerative diseases. This research provides insights into the biological activity of compounds structurally similar to Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (Nemet, Varga-Defterdarović, & Turk, 2006).

Safety and Hazards

Safety data for “Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate” indicates that it has Hazard Statements H302, H315, H319, H335 and Precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

properties

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-16-10-5-4-8(6-12(10)17-2)11-7-9(14-19-11)13(15)18-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIZBBOEHIOEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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